

Berninamycin A: A Technical Overview of its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Berninamycin A*

Cat. No.: *B8054826*

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For Researchers, Scientists, and Drug Development Professionals

Berninamycin A is a complex thiopeptide antibiotic first isolated from the bacterium *Streptomyces bernensis*.^[1] As a member of the thiopeptide class, it is characterized by a highly modified macrocyclic peptide structure containing thiazole and oxazole rings. This document provides a detailed technical guide on the chemical structure, molecular formula, physicochemical properties, and biological activity of **Berninamycin A**.

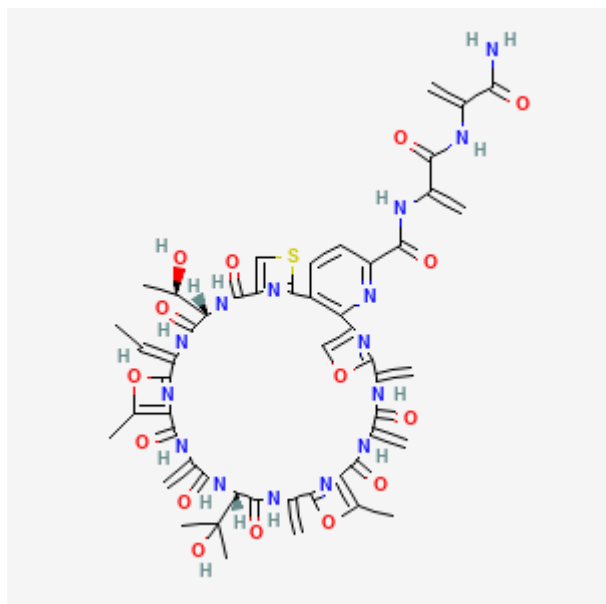
Chemical Structure and Molecular Formula

Berninamycin A is a macrocyclic "peptide" composed of atypical amino acids.^{[2][3]} Its complex structure is a key determinant of its biological activity.

Molecular Formula: $C_{51}H_{51}N_{15}O_{15}S$ ^{[2][4]}

IUPAC Name: (14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-hepta-oxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecaza-hexacyclo[39.2.1.1⁸,11.1¹⁸,21.1³¹,34.0²,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

2D Chemical Structure:



Physicochemical and Quantitative Data

The key physicochemical properties of **Berninamycin A** are summarized in the table below for easy reference and comparison.

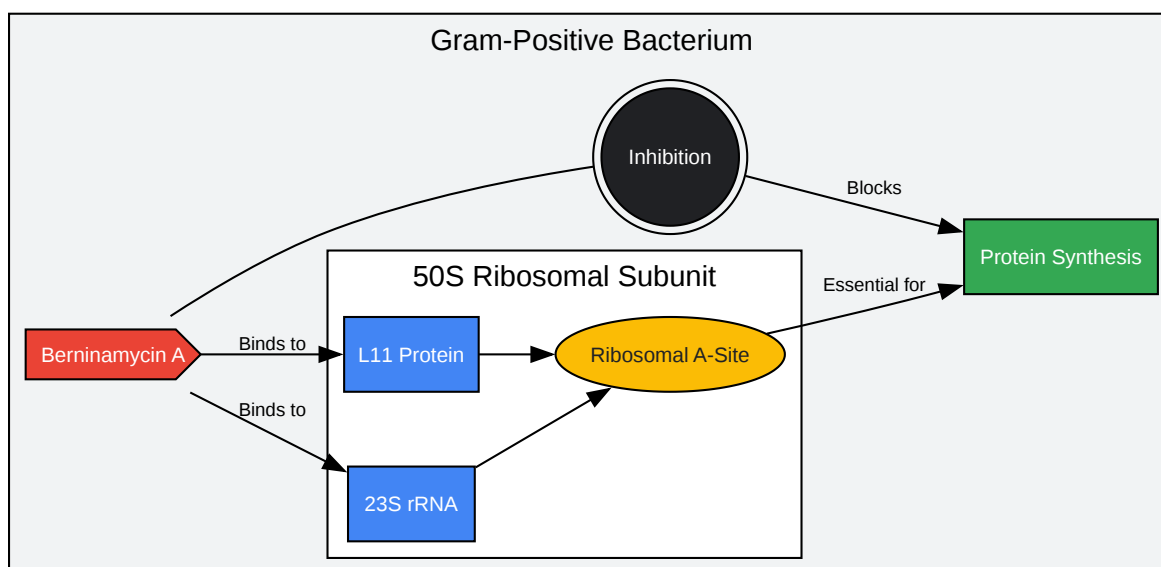
Property	Value	References
Molecular Weight	1146.1 g/mol	
Exact Mass	1145.34097715 Da	
CAS Number	58798-97-3	
Appearance	Solid	
Solubility	Soluble in DMF and DMSO; moderately soluble in Ethanol.	
Storage Temperature	-20°C	

Mechanism of Action: Inhibition of Protein Synthesis

Berninamycin A exerts its antibiotic effect by potently inhibiting protein biosynthesis in Gram-positive bacteria. Its mode of action is similar to that of the related thiopeptide, thiostrepton.

Berninamycin A binds to the complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11, affecting multiple functions of the ribosomal A site. This interaction ultimately stalls protein synthesis, leading to bacterial growth inhibition.

Furthermore, **Berninamycin A** is known to be an inducer of the *tipA* gene in *Streptomyces*. The *tipA* gene controls the bacterial transcription regulators, TipAL and TipAS, which are central to multidrug resistance.



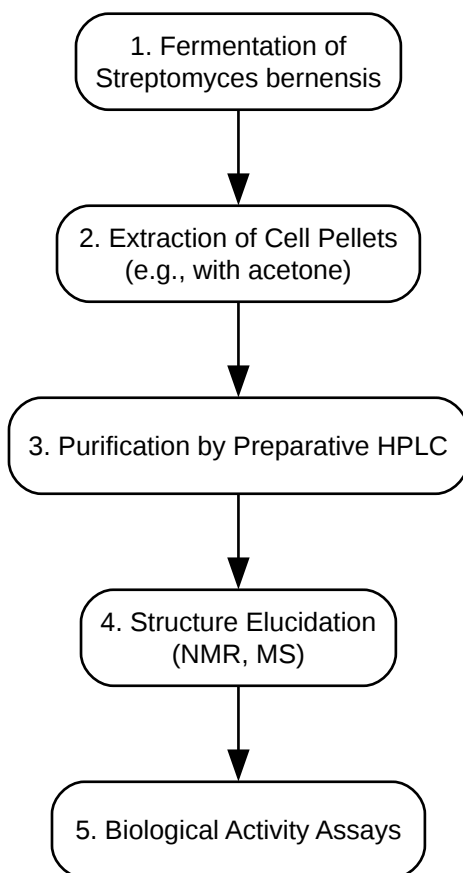
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*Mechanism of protein synthesis inhibition by **Berninamycin A**.*

Experimental Protocols

Isolation and Purification from *Streptomyces bernensis*

A general workflow for the isolation and characterization of **Berninamycin A** from its native producer is outlined below.



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General workflow for isolation and characterization.

A more detailed experimental protocol for heterologous expression, which allows for production of the compound in a different host organism, is described below.

Heterologous Expression of the Berninamycin Gene Cluster

This protocol is based on methodologies described for expressing the berninamycin gene cluster in hosts like *Streptomyces lividans* and *Streptomyces venezuelae*.

- Genomic DNA Isolation and Fosmid Library Creation:
 - Genomic DNA is isolated from *Streptomyces bernensis*.

- A fosmid library is generated using a suitable vector (e.g., pCC2FOS) following the manufacturer's protocol.
- Screening of the Fosmid Library:
 - The library is screened to identify clones containing the complete berninamycin biosynthetic gene cluster.
 - Identification is typically confirmed by PCR and sequencing.
- Construction of the Expression Plasmid:
 - The identified gene cluster is isolated from the fosmid via restriction digest.
 - The cluster is then ligated into an integrative expression vector (e.g., pSET152) to create the final expression plasmid (e.g., pSET152+bern).
- Conjugative Transfer to a Heterologous Host:
 - The expression plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to the desired Streptomyces host (S. lividans or S. venezuelae) via conjugation.
- Fermentation and Extraction:
 - The engineered Streptomyces strain is fermented under appropriate conditions to produce **Berninamycin A**.
 - The cell pellets from the fermentation culture are harvested.
 - The compound is extracted from the cell pellets using a suitable solvent, such as acetone.
- Purification and Analysis:
 - The crude extract is dissolved in a solvent mixture (e.g., 50:50 acetonitrile:water).
 - Analytically pure **Berninamycin A** is obtained by preparative scale High-Performance Liquid Chromatography (HPLC).

- The structure and purity of the isolated compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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- To cite this document: BenchChem. [Berninamycin A: A Technical Overview of its Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8054826#berninamycin-a-chemical-structure-and-molecular-formula]

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